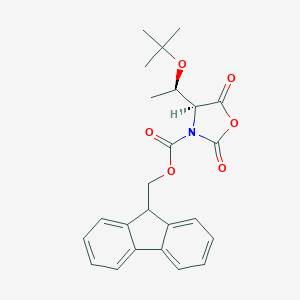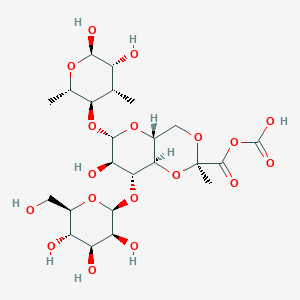
エチル-1,1-d2-ベンゼン
概要
説明
Ethyl-1,1-d2-benzene, also known as 1,1-dideuterioethylbenzene, is a deuterated derivative of ethylbenzene. It is characterized by the presence of two deuterium atoms replacing the hydrogen atoms at the 1,1-position of the ethyl group. This compound is primarily used in scientific research, particularly in studies involving isotopic labeling and nuclear magnetic resonance (NMR) spectroscopy .
科学的研究の応用
Ethyl-1,1-d2-benzene has several scientific research applications, including:
作用機序
Target of Action
Ethyl-1,1-d2-benzene, also known as 1,1-dideuterioethylbenzene, is a stable isotope of ethylbenzene It’s worth noting that ethylbenzene and its derivatives are known to interact with various enzymes and receptors in the body .
Mode of Action
It’s known that benzene derivatives can undergo electrophilic aromatic substitution . In this process, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate. A proton is then removed from this intermediate, yielding a substituted benzene ring .
Biochemical Pathways
Benzene and its derivatives are known to be involved in various biochemical reactions
Pharmacokinetics
It’s known that the compound has a boiling point of 136 °c and a density of 0883 g/mL at 25 °C . These properties may influence its bioavailability and distribution in the body.
Result of Action
Benzene and its derivatives are known to have various biological effects, including potential carcinogenic effects
生化学分析
Biochemical Properties
The biochemical properties of Ethyl-1,1-d2-benzene are not well-studied. It is known that the metabolism of benzene, a related compound, is concentration-dependent . At low concentrations, the metabolism is rapid and benzene is excreted predominantly as conjugated metabolites in urine . At higher concentrations, the metabolic pathways appear to become saturated and the majority of absorbed dose is excreted unmetabolized in exhaled air
Metabolic Pathways
The metabolic pathways of Ethyl-1,1-d2-benzene are not well-studied. It is known that the metabolism of benzene, a related compound, is concentration-dependent . At low concentrations, the metabolism is rapid and benzene is excreted predominantly as conjugated metabolites in urine . At higher concentrations, the metabolic pathways appear to become saturated and the majority of absorbed dose is excreted unmetabolized in exhaled air
準備方法
Synthetic Routes and Reaction Conditions: Ethyl-1,1-d2-benzene is synthesized through a free-radical chain reaction mechanism. The process involves the deuteration of ethylbenzene, where deuterium atoms replace hydrogen atoms at specific positions. The reaction typically requires a deuterium source, such as deuterium gas or deuterated solvents, and a catalyst to facilitate the exchange of hydrogen with deuterium.
Industrial Production Methods: Industrial production of ethyl-1,1-d2-benzene follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterium sources and advanced catalytic systems to ensure efficient and selective deuteration. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and purity.
化学反応の分析
Types of Reactions: Ethyl-1,1-d2-benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form acetophenone, a valuable intermediate in organic synthesis.
Substitution: Electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, can occur on the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Substitution: Reagents such as nitric acid, sulfuric acid, and halogens (e.g., bromine) are used in electrophilic aromatic substitution reactions.
Major Products:
Oxidation: Acetophenone.
Substitution: Nitrobenzene, bromobenzene, and sulfonated benzene derivatives.
類似化合物との比較
Ethyl-1,1-d2-benzene can be compared with other deuterated benzene derivatives, such as:
Ethylbenzene-d5: Contains five deuterium atoms on the benzene ring.
Benzene-d6: Fully deuterated benzene with six deuterium atoms.
Toluene-d8: Deuterated toluene with eight deuterium atoms.
Uniqueness: Ethyl-1,1-d2-benzene is unique due to its specific deuteration pattern, which allows for targeted studies of the ethyl group’s behavior in various reactions. This specificity makes it a valuable tool in research applications where precise isotopic labeling is required .
特性
IUPAC Name |
1,1-dideuterioethylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10/c1-2-8-6-4-3-5-7-8/h3-7H,2H2,1H3/i2D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNQLUTRBYVCPMQ-CBTSVUPCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60469331 | |
| Record name | Ethyl-1,1-d2-benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60469331 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
108.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1861-01-4 | |
| Record name | Ethyl-1,1-d2-benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60469331 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1861-01-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















